
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Chloro-3-methylpyridin-1-oxide or CMPO. It is a chelating agent that is used in the separation and purification of rare earth elements and actinides. CMPO has shown promising results in scientific research, and its unique properties make it a valuable compound for further exploration.
作用機序
The mechanism of action of CMPO involves its ability to form stable complexes with metal ions. This property makes it an effective chelating agent for the separation and purification of rare earth elements and actinides. In medical research, CMPO has been shown to inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms.
生化学的および生理学的効果
CMPO has been shown to have low toxicity and minimal side effects in laboratory experiments. It is rapidly metabolized and excreted from the body, making it a safe and effective compound for further exploration. In medical research, CMPO has been shown to have potential applications in the treatment of cancer and other diseases.
実験室実験の利点と制限
The advantages of using CMPO in laboratory experiments include its high selectivity and efficiency in separating and purifying rare earth elements and actinides. Its low toxicity and minimal side effects also make it a safe and effective compound for further exploration. However, the limitations of using CMPO include its high cost and the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
There are several future directions for research on CMPO, including its potential applications in medical research, environmental remediation, and nuclear fuel reprocessing. In medical research, CMPO may have applications in the treatment of cancer and other diseases. In environmental remediation, CMPO may be used to remove heavy metals and other pollutants from contaminated soil and water. In nuclear fuel reprocessing, CMPO may be used to improve the efficiency and safety of the process. Further research is needed to explore these potential applications and optimize the synthesis and use of CMPO.
合成法
The synthesis of CMPO involves the reaction of 4-chloro-3-methylpyridine with hydrogen peroxide in the presence of a catalyst. The process is usually carried out under controlled conditions, and the yield of the compound can be optimized by adjusting the reaction parameters.
科学的研究の応用
CMPO has been extensively studied for its potential applications in various fields, including nuclear fuel reprocessing, environmental remediation, and medical research. In nuclear fuel reprocessing, CMPO is used as a solvent extraction agent to separate and purify rare earth elements and actinides from spent nuclear fuel. In environmental remediation, CMPO can be used to remove heavy metals and other pollutants from contaminated soil and water. In medical research, CMPO has shown promising results as a potential therapeutic agent for the treatment of cancer and other diseases.
特性
CAS番号 |
108004-93-9 |
|---|---|
製品名 |
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide |
分子式 |
C6H6ClNO2 |
分子量 |
159.57 g/mol |
IUPAC名 |
3-chloro-1-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C6H6ClNO2/c1-4-6(7)5(9)2-3-8(4)10/h2-3,10H,1H3 |
InChIキー |
DTRFWUYAZPSHFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=CN1O)Cl |
正規SMILES |
CC1=C(C(=O)C=CN1O)Cl |
同義語 |
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



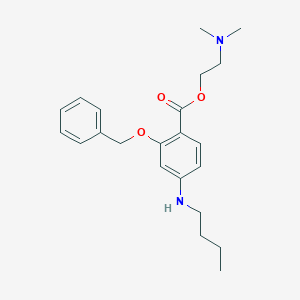

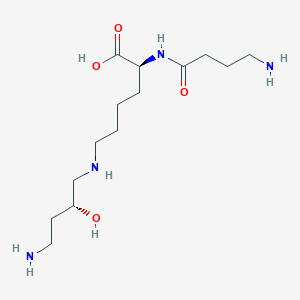


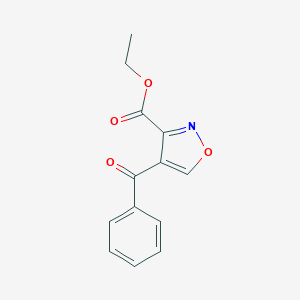
![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)
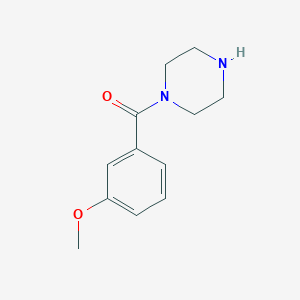
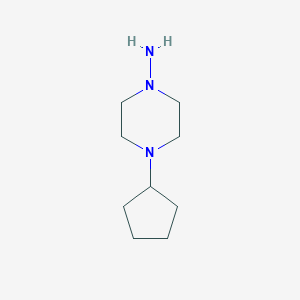
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)
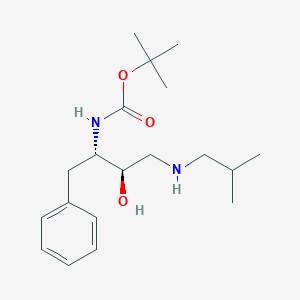
![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)
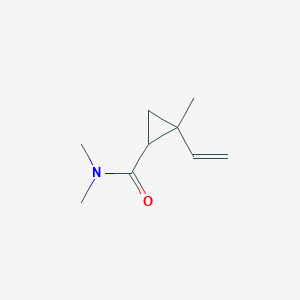
![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)